molecular formula C10H15NO2 B1330392 Ethyl 3-nortricyclylcarbamate CAS No. 709-70-6

Ethyl 3-nortricyclylcarbamate

Cat. No. B1330392
CAS RN: 709-70-6
M. Wt: 181.23 g/mol
InChI Key: NSMNOJJQBXBPGS-UHFFFAOYSA-N
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Description

Ethyl 3-nortricyclylcarbamate (ENTC) is an organocarbamate that is widely used in scientific research as a versatile reagent in organic synthesis. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases. ENTC is a relatively new compound, first synthesized in the early 2000s. Since then, it has been studied for its potential applications in various areas of scientific research and medicine.

Scientific Research Applications

Carcinogenicity and Toxicity Studies

Ethyl carbamate has been the subject of extensive research due to its carcinogenic properties. It was reassessed by the International Agency for Research on Cancer (IARC) in 2007, highlighting its presence in fermented foods and alcoholic beverages and its classification as a potential carcinogen (Baan et al., 2007). The compound's widespread occurrence and potential toxicity to humans have spurred investigations into its formation mechanisms, detection methods, and mitigation strategies.

Detection Methods

Advancements in detection methods for ethyl carbamate have played a crucial role in monitoring its levels in various products. A notable approach involves surface-enhanced Raman scattering (SERS), which has been applied for quantitative detection in alcoholic beverages. This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, offering a sensitive technique for in situ assessment and identification of ethyl carbamate (Yang et al., 2013). Furthermore, headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry has been developed for rapid determination in Chinese rice wine, demonstrating the method's efficiency and speed (Liu et al., 2012).

Mitigation Strategies

Research on reducing ethyl carbamate levels in alcoholic beverages and fermented foods has yielded various physical, chemical, enzymatic, and metabolic engineering technologies. These strategies aim to address the compound's carcinogenicity, toxicity, and universality, presenting a significant challenge to the food and beverage industry (Zhao et al., 2013). Innovative methods, such as employing natural products to mitigate EC-induced toxicity through the modulation of oxidative stress, have also been explored (Gowd et al., 2018).

properties

IUPAC Name

ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMNOJJQBXBPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C2CC3C1C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991188
Record name Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-nortricyclylcarbamate

CAS RN

709-70-6
Record name Ethyl 3-nortricyclylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-nortricyclylcarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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